molecular formula C17H21N3O4S B2482271 N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-47-8

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide

Cat. No. B2482271
M. Wt: 363.43
InChI Key: HMBAAVCTCUCSOA-UHFFFAOYSA-N
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Description

This compound is part of a broad category of chemicals known as benzenesulfonamides, which exhibit a wide range of biological and chemical properties. Benzenesulfonamides often serve as key intermediates or active moieties in the synthesis of pharmacological agents, materials science, and as ligands in various chemical reactions.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, a similar compound, N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, were synthesized through the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium, showcasing the general approach for synthesizing such compounds (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is characterized by extensive intra- and intermolecular hydrogen bonds, which play a crucial role in stabilizing their crystalline structures. For instance, the structure of 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogs demonstrated that these compounds are stabilized by hydrogen bonding, forming dimeric units or chains that contribute to their solid-state arrangement (Siddiqui et al., 2008).

Scientific Research Applications

Antibacterial and Enzymatic Inhibition

Research into derivatives of benzenesulfonamide, including structural analogs of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide, has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, certain derivatives have demonstrated inhibitory activities against enzymes like α-glucosidase, which is a target for diabetes treatment. For instance, compounds synthesized by Abbasi et al. (2016) displayed moderate to high antibacterial activity and good inhibition of α-glucosidase enzyme, indicative of potential applications in treating bacterial infections and managing diabetes through the inhibition of carbohydrate-absorbing enzymes (Abbasi et al., 2016).

Antitumor and Antimetastatic Activities

Further studies have explored the antitumor potential of benzenesulfonamide derivatives. For example, ureido-substituted benzenesulfonamides have been found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in models of breast cancer metastasis. This suggests a novel approach for developing anticancer drugs that target tumor-associated enzymes to prevent the spread of cancer cells (Pacchiano et al., 2011).

properties

IUPAC Name

1-(benzenesulfonyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-9-8-13(12-16(15)24-2)10-11-19-17(18)20-25(21,22)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBAAVCTCUCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide

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